2,2-Diméthylbutanedioate de morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

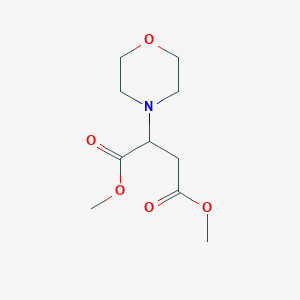

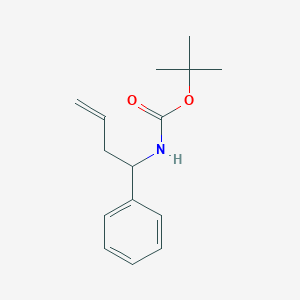

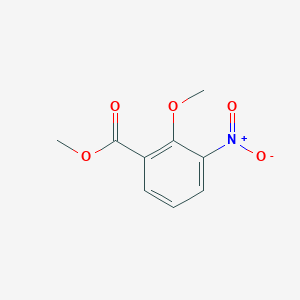

Dimethyl 2-morpholin-4-ylbutanedioate (DMBD) is a chemical compound with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble compound, and is considered to be non-toxic and non-flammable. DMBD is used as a reagent and catalyst in several chemical reactions, and has been extensively studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

- Remarque: Le DMP ne participe pas à la formation de l'interface d'électrolyte solide, ce qui en fait un additif d'électrolyte non consommable prometteur .

Additif d'électrolyte pour les batteries au lithium métal (LMB)

Synthèse des dérivés du thiophène

Mécanisme D'action

Target of Action

It is believed that the compound may interact with theNuclear factor erythroid-derived 2-related factor (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Mode of Action

Dimethyl 2-morpholin-4-ylbutanedioate is thought to degrade into its active metabolite, monomethyl fumarate (MMF). Both the parent compound and MMF are believed to up-regulate the Nrf2 pathway . This activation leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Biochemical Pathways

The compound’s action involves both Nrf2-dependent and independent pathways . The activation of these pathways leads to changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier .

Pharmacokinetics

It is known that after oral intake, similar compounds are mostly hydrolyzed in the small intestine .

Result of Action

The activation of the Nrf2 pathway by Dimethyl 2-morpholin-4-ylbutanedioate and its metabolite MMF leads to a decrease in the number of lymphocytes due to apoptosis . This results in an anti-inflammatory immune response, neuroprotection, and changes in peripheral immune cell composition and function .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Dimethyl 2-morpholin-4-ylbutanedioate in laboratory experiments is that it is non-toxic and non-flammable. It is also relatively inexpensive and easy to obtain. However, the compound can be unstable in certain conditions and may decompose when exposed to light or high temperatures. It is also not soluble in certain solvents, such as dichloromethane.

Orientations Futures

There are several potential future directions for research on Dimethyl 2-morpholin-4-ylbutanedioate. These include further investigation into its biochemical and physiological effects, as well as its potential applications in organic synthesis, chromatography, and nanomaterial production. Additionally, further research could be conducted into its mechanism of action and its interactions with enzymes and other proteins. Finally, further studies could be conducted into its potential use as a drug delivery system or as a therapeutic agent.

Méthodes De Synthèse

The synthesis of Dimethyl 2-morpholin-4-ylbutanedioate typically involves a reaction between 2-morpholin-4-ylbutanedioic acid and dimethyl sulfate. This reaction is typically carried out in an aqueous solution at room temperature and is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction yields a product of dimethyl 2-morpholin-4-ylbutanedioate, which is then purified by recrystallization.

Analyse Biochimique

Cellular Effects

The cellular effects of Dimethyl 2-morpholin-4-ylbutanedioate are currently unknown. It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of Dimethyl 2-morpholin-4-ylbutanedioate is not well understood. It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Dimethyl 2-morpholin-4-ylbutanedioate in laboratory settings are not well documented. Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of Dimethyl 2-morpholin-4-ylbutanedioate in animal models. Future studies are needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Transport and Distribution

The transport and distribution of Dimethyl 2-morpholin-4-ylbutanedioate within cells and tissues are not well understood. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Propriétés

IUPAC Name |

dimethyl 2-morpholin-4-ylbutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-14-9(12)7-8(10(13)15-2)11-3-5-16-6-4-11/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVIASYJDUUECD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide](/img/structure/B2395968.png)

![7-Ethyl-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395970.png)

![5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395971.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2395977.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2395979.png)

![(5R,8S)-10-((5-ethylthiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2395985.png)